3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Conformational analysis Medicinal chemistry Linker design

3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (CAS 887408-90-4) is a C4-substituted pyrazole-4-propanoic acid building block with molecular formula C₁₀H₁₆N₂O₂ and molecular weight 196.25 g·mol⁻¹. It features a fully saturated three-carbon linker terminating in a free carboxylic acid, distinguishing it structurally from unsaturated acrylic acid analogs and regioisomeric N1-attached variants.

Molecular Formula C10H16N2O2
Molecular Weight 196.25
CAS No. 887408-90-4
Cat. No. B2485677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
CAS887408-90-4
Molecular FormulaC10H16N2O2
Molecular Weight196.25
Structural Identifiers
SMILESCCN1C(=C(C(=N1)C)CCC(=O)O)C
InChIInChI=1S/C10H16N2O2/c1-4-12-8(3)9(7(2)11-12)5-6-10(13)14/h4-6H2,1-3H3,(H,13,14)
InChIKeyOZEFTAJPBHIZPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic Acid (CAS 887408-90-4): Procurement-Relevant Chemical Profile


3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (CAS 887408-90-4) is a C4-substituted pyrazole-4-propanoic acid building block with molecular formula C₁₀H₁₆N₂O₂ and molecular weight 196.25 g·mol⁻¹ [1]. It features a fully saturated three-carbon linker terminating in a free carboxylic acid, distinguishing it structurally from unsaturated acrylic acid analogs and regioisomeric N1-attached variants [2]. The compound is commercially available at 95% purity as a powder and is classified as a research chemical building block for medicinal chemistry and pharmaceutical development .

Why Generic Substitution of CAS 887408-90-4 with Close Pyrazole-Propanoic Analogs Fails: Key Differentiators


Although several pyrazole-propanoic acid derivatives share the same molecular formula (C₁₀H₁₆N₂O₂) and equal molecular weight (196.25 g·mol⁻¹), they exhibit quantifiably distinct computed physicochemical properties that preclude interchangeable use without experimental validation [1]. The target compound attaches the propanoic acid chain at the pyrazole C4 position via a saturated –CH₂–CH₂– linker, whereas the N1 regioisomer (CAS 1177317-50-8) attaches the same chain to the pyrazole nitrogen, altering hydrogen-bonding geometry and metabolic susceptibility [2]. The acrylic acid analog (CAS 514800-93-2) introduces an α,β-unsaturated double bond that restricts conformational flexibility (3 vs. 4 rotatable bonds) and confers electrophilic reactivity absent in the saturated target [3]. The alpha-methyl branched isomer (CAS 1007460-69-6) introduces steric hindrance at the carboxylate attachment point (XLogP3 1.4 vs. 1.1), altering lipophilicity and potentially target-binding pose [4]. These differences can produce divergent SAR outcomes, synthetic elaboration routes, and pharmacokinetic profiles, making direct substitution scientifically unjustified.

Quantitative Differentiation Evidence for 3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic Acid (CAS 887408-90-4) vs. Closest Analogs


Conformational Flexibility Advantage: Saturated Propanoic Acid Linker vs. Rigid Acrylic Acid Analog

The target compound possesses a fully saturated –CH₂–CH₂–COOH linker with 4 rotatable bonds, enabling greater conformational sampling during target binding compared to the α,β-unsaturated acrylic acid analog (CAS 514800-93-2), which contains a rigidifying E-configured double bond and only 3 rotatable bonds [1]. The saturated linker also eliminates the electrophilic Michael-acceptor reactivity inherent to the acrylic acid variant, reducing the risk of non-specific covalent protein adduction [2].

Conformational analysis Medicinal chemistry Linker design

Regioisomeric Attachment Site: C4-Propanoic Acid vs. N1-Propanoic Acid – Divergent Physicochemical Profiles

The target compound attaches the propanoic acid chain at the pyrazole C4 carbon, whereas its closest regioisomer (CAS 1177317-50-8) attaches an identical chain at the N1 nitrogen [1]. This regioisomerism produces distinct molecular electrostatic potentials and hydrogen-bonding geometries. The C4 attachment preserves the pyrazole N1–N2 region for target interactions, while the N1 variant occupies this position with a hydrocarbon linker, potentially disrupting key hydrogen-bond or metal-coordination interactions with biological targets [2]. Computed XLogP3 differs: 1.1 (target, C4-attached) vs. 1.3 (N1-attached), indicating modestly lower lipophilicity for the target compound [3].

Regioisomerism Metabolic stability Drug design

Linear Carboxylic Acid Linker vs. Alpha-Methyl Branched Isomer: Reduced Steric Hindrance at the Carboxylate

The target compound features a linear –CH₂–CH₂–COOH side chain without substitution at the alpha carbon, whereas the positional isomer 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (CAS 1007460-69-6) introduces a methyl branch at the alpha carbon [1]. This alpha-methyl substitution reduces the rotatable bond count from 4 (target) to 3 and increases computed lipophilicity from XLogP3 1.1 to 1.4 [2]. The absence of alpha-substitution on the target compound provides a less hindered carboxylate for amide coupling, esterification, and salt formation reactions during library synthesis [3].

Steric effects Target engagement SAR optimization

Aqueous Solubility Advantage in pH 7.4 Buffered Systems: Supporting In Vitro Assay Compatibility

The target compound exhibits an experimentally determined aqueous solubility of 22.7 μg·mL⁻¹ at pH 7.4, measured as the mean of replicate determinations [1]. While direct experimental solubility data for the closest analogs under identical conditions are not publicly available, the target compound's computed XLogP3 of 1.1—the lowest among its C₁₀H₁₆N₂O₂ isomers—is consistent with superior aqueous solubility relative to the N1 regioisomer (XLogP3 1.3) and the alpha-methyl analog (XLogP3 1.4) [2]. This solubility level supports dissolution in aqueous buffer at concentrations up to ~116 μM, facilitating dose-response studies in biochemical and cell-based assays without requiring high DMSO concentrations.

Aqueous solubility Assay development In vitro pharmacology

Validated Structural Identity by 1H NMR: Enabling Reproducible Procurement and Quality Control

The compound's identity and structural integrity are confirmed by a publicly available 1H NMR spectrum registered in the SpectraBase database under Compound ID 5i8a0LrvJNi, providing a reference for lot-to-lot quality verification upon procurement [1]. This contrasts with several close analogs—including the N1 regioisomer (CAS 1177317-50-8) and the alpha-methyl isomer (CAS 1007460-69-6)—for which no publicly accessible reference NMR spectra were identified during this analysis [2]. The availability of a reference spectrum enables purchasers to independently confirm chemical identity via NMR comparison, reducing the risk of receiving mislabeled or degraded material.

Quality control NMR spectroscopy Procurement specification

Class-Level Inference: Pyrazole-4-Propanoic Acids as Anti-Inflammatory Scaffolds – Saturation State Matters

Bernard et al. (1986) demonstrated that beta-(4-pyrazole)propionic acids (saturated analogs) exhibited anti-inflammatory activity in the carrageenin-induced oedema model with lower toxicity than phenylbutazone, whereas the corresponding acrylic acid precursors (unsaturated) showed a distinct activity-toxicity profile [1]. Although the study did not include the specific 1-ethyl-3,5-dimethyl substitution pattern, the class-level finding establishes that saturation of the propanoic acid chain in pyrazole-4-alkanoic acids modulates both efficacy and toxicity [2]. This provides a mechanistic rationale for preferring the saturated propanoic acid (target compound) over the unsaturated acrylic acid analog (CAS 514800-93-2) in anti-inflammatory lead optimization programs.

Anti-inflammatory Structure-activity relationship Toxicity

Optimal Procurement and Application Scenarios for 3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic Acid (CAS 887408-90-4)


Medicinal Chemistry Library Synthesis Requiring High-Yield Carboxylic Acid Derivatization

The linear, sterically unencumbered –CH₂–CH₂–COOH side chain of the target compound facilitates efficient amide coupling and esterification with a wide range of amine and alcohol partners, making it the preferred scaffold over the alpha-methyl branched isomer (CAS 1007460-69-6) when high-yielding parallel library synthesis is prioritized [Section 3, Evidence Item 3]. The 4 rotatable bonds provide sufficient linker flexibility to explore diverse target-binding poses [1].

Fragment-Based Lead Discovery with Pyrazole Pharmacophore Preservation

Because the propanoic acid chain is attached at the C4 position rather than occupying the N1 nitrogen (as in CAS 1177317-50-8), the pyrazole N1–N2 region remains free to engage biological targets through hydrogen bonding or metal coordination [Section 3, Evidence Item 2]. This C4-attachment architecture makes the compound particularly suitable as a fragment starting point or linker anchor in programs where the pyrazole heterocycle functions as a key pharmacophore [2].

In Vitro Anti-Inflammatory Screening Campaigns Requiring Saturated Linker Scaffolds

Class-level evidence from Bernard et al. (1986) indicates that saturated pyrazole-4-propanoic acids retain anti-inflammatory activity with reduced toxicity relative to phenylbutazone, whereas the corresponding acrylic acid analogs show a distinct and potentially less favorable activity-toxicity balance [Section 3, Evidence Item 6]. When designing anti-inflammatory screening libraries, the saturated target compound should be prioritized over unsaturated analogs (e.g., CAS 514800-93-2) to mitigate non-specific covalent protein reactivity and improve early toxicology profiles [3].

Procurement with Independent Identity Verification via Reference NMR

The compound is distinguished from its closest analogs by the availability of a public 1H NMR reference spectrum (SpectraBase Compound ID 5i8a0LrvJNi), enabling independent batch-to-batch quality control and supplier qualification [Section 3, Evidence Item 5]. Procurement teams can specify that delivered material must match this reference spectrum within accepted tolerance limits, reducing the risk of regioisomeric or degradation-related identity errors [4].

Quote Request

Request a Quote for 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.